1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine
Overview
Description
1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.20279938 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Biotransformation
Studies have investigated the metabolic degradation and transformation of piperazine derivatives, providing insights into their biotransformation processes. For example, research on the metabolism of phenothiazine drugs, which share structural similarities with piperazine derivatives, has identified the formation of specific metabolites through the degradation of the piperazine ring, highlighting the role of metabolic pathways in drug processing and potential toxicological implications (Breyer, Gaertner, & Prox, 1974).
Diagnostic Applications in Oncology
Piperazine derivatives have been evaluated as radiopharmaceuticals for cancer diagnosis. A novel compound, [18F]DASA-23, developed for measuring pyruvate kinase M2 (PKM2) levels through positron emission tomography (PET), shows promise in the non-invasive delineation of low-grade and high-grade gliomas. This application underscores the potential of piperazine derivatives in aiding the diagnosis and monitoring of cancer by targeting specific biomarkers (Patel et al., 2019).
Human Biodistribution and Radiation Dosimetry
Research on the safety, biodistribution, and radiation dosimetry of novel PET radiopharmaceuticals, such as [18F]DASA-23, has been conducted to evaluate their potential for clinical use. These studies assess the pharmacokinetics and biological distribution of piperazine-based agents, determining their safety profile and efficacy in imaging applications. Findings from first-in-human studies indicate that such compounds can safely be used to evaluate relevant biomarkers in diseases, including cancer, through advanced imaging techniques (Beinat et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-17-6-7-18(2)21(16-17)23-12-14-24(15-13-23)27(25,26)20-10-8-19(9-11-20)22(3,4)5/h6-11,16H,12-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUMRMZWGMUWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.